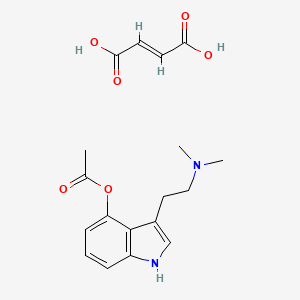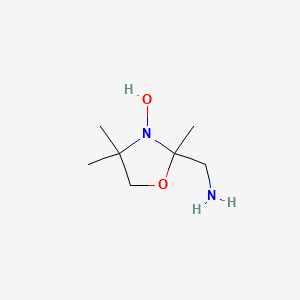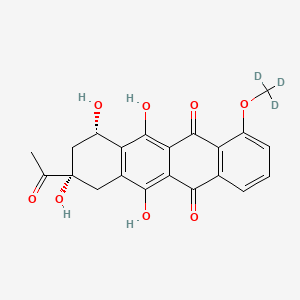
Daunomycinone-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Daunomycinone-d3 is a deuterated form of daunomycinone, a metabolite of daunorubicin. It is primarily used in research settings, particularly in proteomics and pharmacokinetics, due to its stable isotope labeling. The molecular formula of this compound is C21H15D3O8, and it has a molecular weight of 401.38 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Daunomycinone-d3 can be synthesized through the deuteration of daunomycinone. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterated reagents under specific reaction conditions. For instance, the transformation of daunomycinone into its deuterated form can be performed in a reaction mixture containing the immobilized preparation, Tris-HCl buffer, daunomycinone dissolved in ethanol, and NADPH .
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, ensuring that the deuterium atoms are uniformly incorporated into the molecule. The use of advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), is essential for the purification and validation of the final product .
Chemical Reactions Analysis
Types of Reactions: Daunomycinone-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of hydro derivatives.
Substitution: Substitution reactions, particularly at the benzylic position, can yield thiodaunomycinone and related analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Thioacetic acid and trifluoroacetic acid are used for benzylic substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Hydro derivatives such as 13-dihydrodaunomycinone.
Substitution: Thiodaunomycinone and its deoxy analogs.
Scientific Research Applications
Daunomycinone-d3 is extensively used in scientific research due to its stable isotope labeling. Its applications include:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of daunomycinone and its metabolites.
Biology: Employed in studies involving the metabolism and pharmacokinetics of daunorubicin.
Medicine: Utilized in research on the mechanisms of action and resistance of anthracycline antibiotics.
Industry: Applied in the development of new analytical methods for drug testing and quality control
Mechanism of Action
Daunomycinone-d3, like its parent compound daunomycinone, exerts its effects by intercalating into DNA. This intercalation disrupts the function of topoisomerase II, an enzyme crucial for DNA replication and transcription. The inhibition of topoisomerase II leads to the accumulation of DNA breaks, ultimately causing cell death. This mechanism is particularly effective against rapidly dividing cancer cells .
Comparison with Similar Compounds
Daunomycinone: The non-deuterated form of Daunomycinone-d3.
Doxorubicinone: A closely related compound with similar structural features.
Thiodaunomycinone: A sulfur-containing analog of daunomycinone.
Uniqueness: this compound is unique due to its stable isotope labeling, which makes it an invaluable tool in research settings. The incorporation of deuterium atoms enhances the compound’s stability and allows for precise quantification in mass spectrometry studies. This feature distinguishes it from its non-deuterated counterparts and other similar compounds .
Properties
IUPAC Name |
(7S,9S)-9-acetyl-6,7,9,11-tetrahydroxy-4-(trideuteriomethoxy)-8,10-dihydro-7H-tetracene-5,12-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O8/c1-8(22)21(28)6-10-13(11(23)7-21)19(26)16-15(18(10)25)17(24)9-4-3-5-12(29-2)14(9)20(16)27/h3-5,11,23,25-26,28H,6-7H2,1-2H3/t11-,21-/m0/s1/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFDHOWPGULAQF-QRKUCEJGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@@H]4O)(C(=O)C)O)C(=C3C2=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![10,11-Dihydro-5H-pyrido[2,3-c][2]benzazepine-10-carboxylic Acid Ethyl Ester](/img/structure/B565357.png)
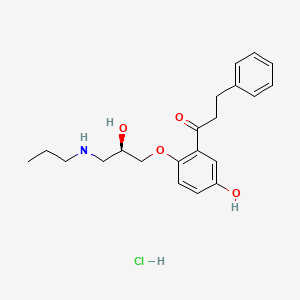
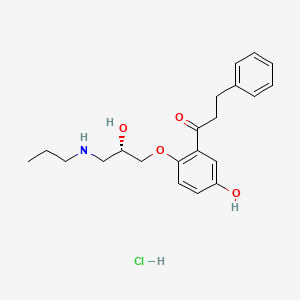
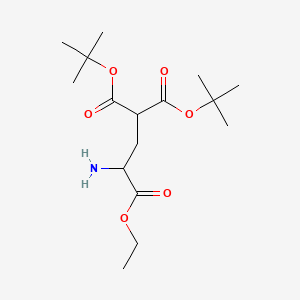
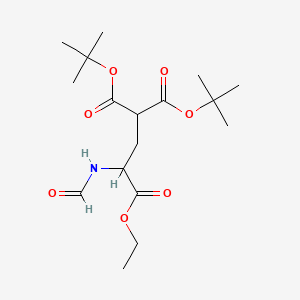


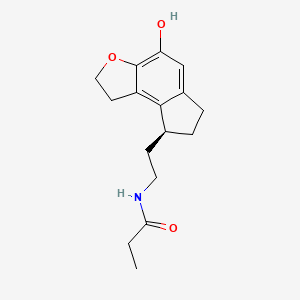
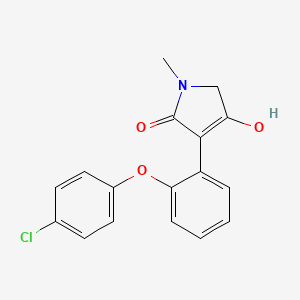
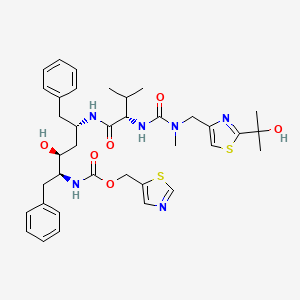
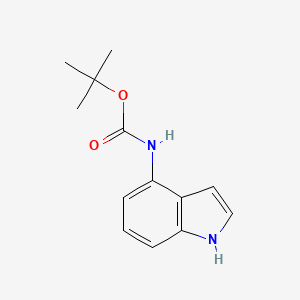
![4,6-Dihydroxypyrazolo[3,4-d]pyrimidine-13C,15N2](/img/structure/B565372.png)
